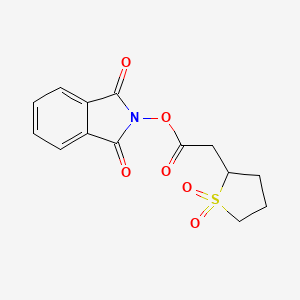
1,3-Dioxoisoindolin-2-yl 2-(1,1-dioxidotetrahydrothiophen-2-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dioxoisoindolin-2-yl 2-(1,1-dioxidotetrahydrothiophen-2-yl)acetate is a complex organic compound that features both isoindoline and tetrahydrothiophene moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxoisoindolin-2-yl 2-(1,1-dioxidotetrahydrothiophen-2-yl)acetate typically involves the reaction of isoindoline derivatives with tetrahydrothiophene derivatives under specific conditions. One common method involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . This is followed by esterification with the appropriate tetrahydrothiophene derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process typically requires careful control of temperature, pressure, and the use of catalysts to optimize the reaction efficiency.
化学反应分析
Types of Reactions
1,3-Dioxoisoindolin-2-yl 2-(1,1-dioxidotetrahydrothiophen-2-yl)acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the sulfur atom in the tetrahydrothiophene ring.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
科学研究应用
1,3-Dioxoisoindolin-2-yl 2-(1,1-dioxidotetrahydrothiophen-2-yl)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and photochromic materials.
作用机制
The mechanism of action of 1,3-Dioxoisoindolin-2-yl 2-(1,1-dioxidotetrahydrothiophen-2-yl)acetate involves interactions with molecular targets through its isoindoline nucleus and carbonyl groups at positions 1 and 3. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The specific pathways and targets depend on the context of its application, such as antimicrobial activity or anticancer properties.
相似化合物的比较
Similar Compounds
- 1,3-Dioxoisoindolin-2-yl acetate
- 3-(1,3-Dioxoisoindolin-2-yl)propanal
- Methyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
Uniqueness
1,3-Dioxoisoindolin-2-yl 2-(1,1-dioxidotetrahydrothiophen-2-yl)acetate is unique due to the presence of both isoindoline and tetrahydrothiophene moieties, which confer distinct chemical reactivity and potential applications. This dual functionality is not commonly found in similar compounds, making it a valuable target for research and development in various scientific fields.
属性
分子式 |
C14H13NO6S |
|---|---|
分子量 |
323.32 g/mol |
IUPAC 名称 |
(1,3-dioxoisoindol-2-yl) 2-(1,1-dioxothiolan-2-yl)acetate |
InChI |
InChI=1S/C14H13NO6S/c16-12(8-9-4-3-7-22(9,19)20)21-15-13(17)10-5-1-2-6-11(10)14(15)18/h1-2,5-6,9H,3-4,7-8H2 |
InChI 键 |
QHOAILVYFJWIJW-UHFFFAOYSA-N |
规范 SMILES |
C1CC(S(=O)(=O)C1)CC(=O)ON2C(=O)C3=CC=CC=C3C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



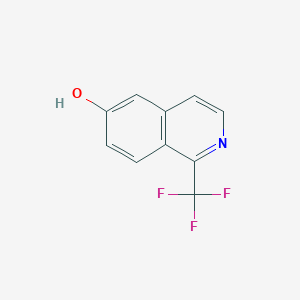
![(1R,4R)-tert-Butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12967469.png)

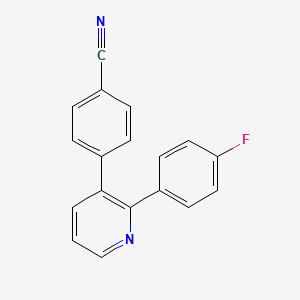
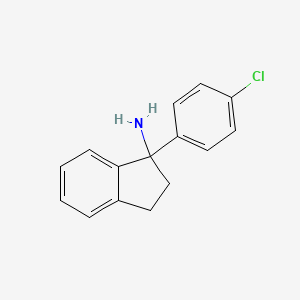
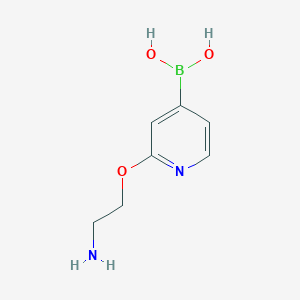
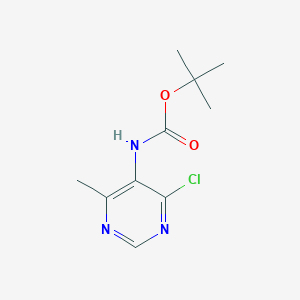
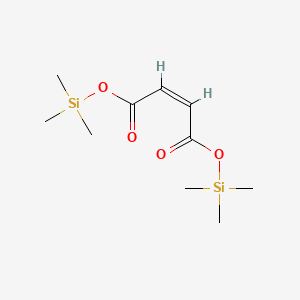

![2H-Pyrrolo[3,2-d]oxazole](/img/structure/B12967543.png)
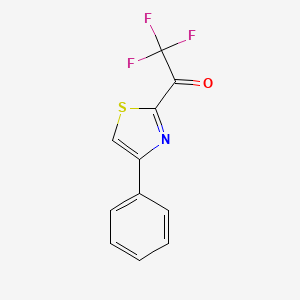
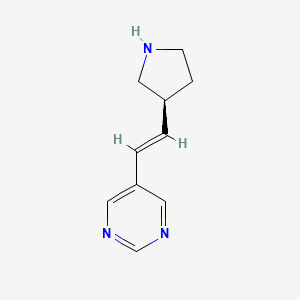
![5-(2,6-Dichlorophenyl)imidazo[1,2-a]pyrazine](/img/structure/B12967561.png)
